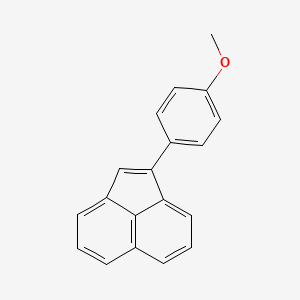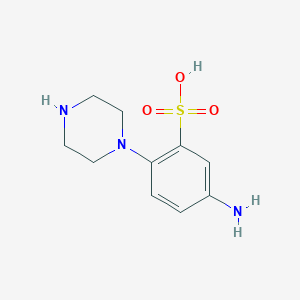
5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid is an organic compound that features both an amino group and a piperazine ring attached to a benzene sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid typically involves the reaction of 5-nitro-2-(piperazin-1-yl)benzene-1-sulfonic acid with a reducing agent to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction processes using hydrogenation reactors. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of acylated or sulfonylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a precursor for bioactive molecules .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance binding affinity to certain biological targets, while the sulfonic acid group can improve solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(methylamino)benzene-1-sulfonic acid
- 5-Amino-2-(ethylamino)benzene-1-sulfonic acid
- 5-Amino-2-(dimethylamino)benzene-1-sulfonic acid
Uniqueness
5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The piperazine ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design .
Properties
CAS No. |
58104-74-8 |
|---|---|
Molecular Formula |
C10H15N3O3S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-amino-2-piperazin-1-ylbenzenesulfonic acid |
InChI |
InChI=1S/C10H15N3O3S/c11-8-1-2-9(10(7-8)17(14,15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6,11H2,(H,14,15,16) |
InChI Key |
YWPODDOIKZHOPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14628813.png)
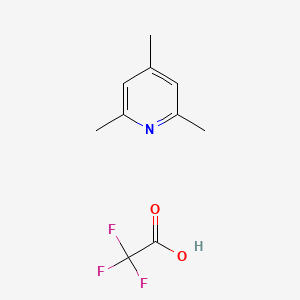
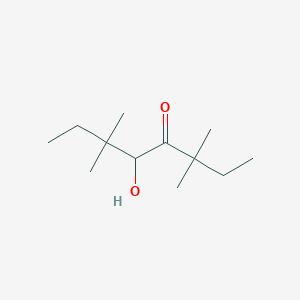
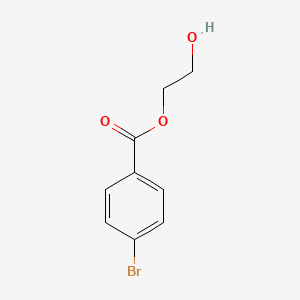
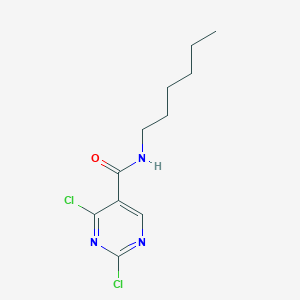
![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
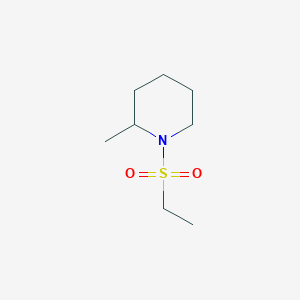

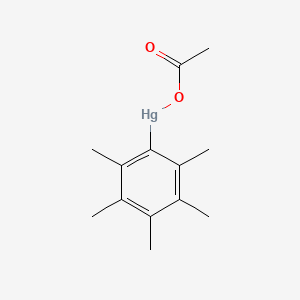
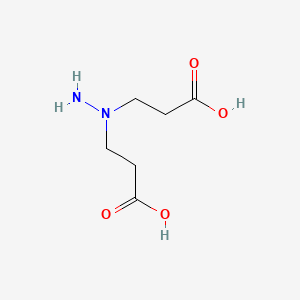
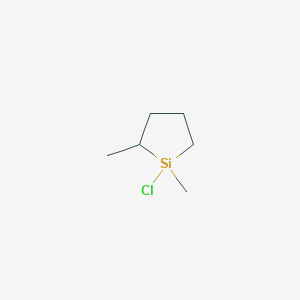
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
